molecular formula C15H12BrNO2 B7560678 N-(4-bromophenyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)methanimine

N-(4-bromophenyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)methanimine

Cat. No. B7560678
M. Wt: 318.16 g/mol
InChI Key: SLLHZTKQWJIZSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-bromophenyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)methanimine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as BDBM or Compound 21, and it has been synthesized using various methods.

Mechanism of Action

The mechanism of action of BDBM is not fully understood, but it is believed to involve the modulation of various receptors in the brain and other organs. BDBM has been found to act as a partial agonist at the 5-HT2A receptor, which is involved in the regulation of mood and cognition. BDBM has also been found to inhibit the activity of the dopamine transporter, which is involved in the regulation of dopamine levels in the brain.
Biochemical and Physiological Effects:
BDBM has been found to have various biochemical and physiological effects. In the brain, BDBM has been shown to increase the levels of various neurotransmitters such as serotonin and dopamine, which are involved in the regulation of mood and cognition. BDBM has also been found to have antioxidant properties, which may protect cells from oxidative damage. In addition, BDBM has been found to modulate the activity of various enzymes and proteins in the body, which may have implications for various physiological processes.

Advantages and Limitations for Lab Experiments

BDBM has several advantages for lab experiments, including its potent pharmacological effects and its ability to modulate various receptors and enzymes in the body. However, BDBM also has some limitations, including its potential toxicity and its limited solubility in water, which may affect its bioavailability and pharmacokinetics.

Future Directions

There are several future directions for the research on BDBM. One direction is to further investigate its potential applications in the treatment of mental disorders, such as schizophrenia and depression. Another direction is to study its potential applications in the treatment of cancer, particularly in combination with other anticancer drugs. Additionally, further studies are needed to fully understand the mechanism of action of BDBM and its effects on various physiological processes.

Synthesis Methods

The synthesis of BDBM has been achieved using various methods. One of the most commonly used methods is the condensation reaction between 4-bromoaniline and 2,3-dihydro-1,4-benzodioxin-6-carboxaldehyde. This reaction is catalyzed by a base such as potassium carbonate, and the resulting product is purified using column chromatography.

Scientific Research Applications

BDBM has been extensively studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and cancer research. In medicinal chemistry, BDBM has been shown to have potent antipsychotic and antidepressant effects, making it a potential candidate for the treatment of mental disorders. In neuroscience, BDBM has been found to modulate the activity of serotonin receptors, which are involved in various physiological processes such as mood regulation and appetite control. In cancer research, BDBM has been shown to inhibit the growth of cancer cells, making it a potential candidate for the development of anticancer drugs.

properties

IUPAC Name

N-(4-bromophenyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)methanimine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrNO2/c16-12-2-4-13(5-3-12)17-10-11-1-6-14-15(9-11)19-8-7-18-14/h1-6,9-10H,7-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLLHZTKQWJIZSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C=NC3=CC=C(C=C3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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